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Compound of Interest

Compound Name: 4-Methyloxolane-2-carboxylic acid

Cat. No.: B2732494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the expected spectroscopic data for the cis and

trans isomers of 4-methyloxolane-2-carboxylic acid. Due to a lack of readily available

experimental spectra in public databases, this comparison is based on established principles of

NMR spectroscopy, infrared spectroscopy, and mass spectrometry, drawing parallels from data

on analogous substituted tetrahydrofuran and carboxylic acid compounds.

Introduction to 4-Methyloxolane-2-Carboxylic Acid
Isomers
The cis and trans isomers of 4-methyloxolane-2-carboxylic acid are stereoisomers

distinguished by the relative orientation of the methyl group at the C4 position and the

carboxylic acid group at the C2 position of the oxolane (tetrahydrofuran) ring. This seemingly

subtle structural difference can lead to distinct physical, chemical, and biological properties,

making their unambiguous identification crucial in research and development. Spectroscopic

techniques are the primary tools for this differentiation.

Predicted Spectroscopic Data Comparison
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry

data for the cis and trans isomers of 4-methyloxolane-2-carboxylic acid.
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Table 1: Predicted ¹H NMR Spectroscopic Data

Proton

Predicted Chemical

Shift (δ) ppm - cis-

isomer

Predicted Chemical

Shift (δ) ppm - trans-

isomer

Predicted Multiplicity

& Coupling

Constants (J)

H2 ~4.3 - 4.5 ~4.1 - 4.3
Doublet of doublets

(dd)

H3a, H3b ~1.8 - 2.2 ~1.7 - 2.1 Multiplets (m)

H4 ~2.3 - 2.5 ~2.1 - 2.3 Multiplet (m)

H5a, H5b ~3.8 - 4.1 ~3.7 - 4.0 Multiplets (m)

-CH₃ ~1.0 - 1.2 ~0.9 - 1.1 Doublet (d)

-COOH ~10 - 13 ~10 - 13 Broad singlet (br s)

Note: The chemical shifts are estimates and can be influenced by the solvent used. The key

differentiator is the expected upfield shift of the H2, H4, and -CH₃ protons in the trans-isomer

due to anisotropic effects and reduced steric hindrance compared to the cis-isomer.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon

Predicted Chemical Shift (δ)

ppm - cis-isomer

Predicted Chemical Shift (δ)

ppm - trans-isomer

C2 ~78 - 82 ~76 - 80

C3 ~35 - 39 ~34 - 38

C4 ~38 - 42 ~36 - 40

C5 ~68 - 72 ~67 - 71

-CH₃ ~18 - 22 ~17 - 21

-COOH ~175 - 180 ~175 - 180

Note: Similar to ¹H NMR, a slight upfield shift is anticipated for the ring carbons and the methyl

carbon in the trans-isomer.
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Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional Group

Predicted Wavenumber

(cm⁻¹) - Both Isomers
Appearance

O-H (Carboxylic Acid) 2500 - 3300 Very broad

C-H (Aliphatic) 2850 - 3000 Medium to strong

C=O (Carboxylic Acid) 1700 - 1725 Strong, sharp

C-O-C (Ether) 1050 - 1150 Strong

Note: The IR spectra of the two isomers are expected to be very similar, as they contain the

same functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may

exist but are difficult to predict reliably.

Table 4: Predicted Mass Spectrometry (MS) Data
Parameter Predicted Value/Observation - Both Isomers

Molecular Ion [M]⁺ m/z = 144.0736

Key Fragmentation Pathways Loss of H₂O (m/z = 126)

Loss of -COOH (m/z = 99)

Loss of -CH₃ and -COOH (m/z = 84)

α-cleavage of the ether

Note: Electron ionization mass spectrometry (EI-MS) is unlikely to show significant differences

between the two isomers as the initial fragmentation is driven by the functional groups, which

are identical. More sophisticated mass spectrometry techniques, potentially involving

derivatization, might reveal subtle differences.

Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is

recommended for detailed analysis.

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH indicator).

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters

to optimize include the number of scans, relaxation delay, and spectral width.

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of

scans is typically required due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts should be referenced to an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.

Attenuated Total Reflectance (ATR) is a convenient method for both liquid and solid samples.

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A

background spectrum should be collected and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, or Electrospray Ionization - ESI).

Sample Introduction: The sample can be introduced directly or via a chromatographic system

like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation and analysis.
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Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass

spectrometry (HRMS), an instrument capable of high mass accuracy (e.g., TOF or Orbitrap)

should be used to confirm the elemental composition.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule.

Visualization of Isomeric Relationships
The following diagram illustrates the structural difference between the cis and trans isomers of

4-methyloxolane-2-carboxylic acid, which forms the basis for the predicted spectroscopic

differences.

Caption: Structural relationship and predicted NMR spectral consequences for cis and trans

isomers.

Conclusion
While experimental data for the specific isomers of 4-methyloxolane-2-carboxylic acid is not

readily available in the public domain, a comparative analysis based on fundamental

spectroscopic principles provides valuable insights for researchers. The primary distinguishing

features are expected in the ¹H and ¹³C NMR spectra, where the relative stereochemistry of the

methyl and carboxylic acid groups will influence the chemical shifts of the ring substituents.

This guide serves as a predictive tool to aid in the identification and characterization of these

isomers in synthetic and natural product chemistry. Researchers who successfully synthesize

and characterize these compounds are encouraged to publish their experimental data to enrich

the scientific literature.

To cite this document: BenchChem. [A Comparative Guide to the Spectroscopy of 4-
Methyloxolane-2-Carboxylic Acid Isomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2732494#spectroscopic-data-comparison-of-4-
methyloxolane-2-carboxylic-acid-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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